

Unraveling the Therapeutic Potential of CC-401 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	CC-401 hydrochloride	
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This whitepaper provides a comprehensive technical overview of the potential therapeutic targets of **CC-401 hydrochloride**, a dual inhibitor of c-Jun N-terminal kinase (JNK) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic applications of this compound.

Executive Summary

CC-401 hydrochloride is a second-generation, ATP-competitive small molecule inhibitor that has demonstrated activity against key signaling pathways implicated in cancer and metabolic diseases. Initially developed as a potent inhibitor of all three JNK isoforms, subsequent research has revealed its significant inhibitory activity against DYRK1A and DYRK1B. This dual-targeting capability positions CC-401 as a versatile tool for investigating cellular processes regulated by these kinases and as a potential therapeutic agent in various disease contexts. Preclinical studies have highlighted its potential in sensitizing cancer cells to chemotherapy and promoting β -cell replication. However, a Phase 1 clinical trial in high-risk myeloid leukemia was terminated for undisclosed reasons. This guide will delve into the molecular targets, mechanism of action, and preclinical findings related to **CC-401 hydrochloride**.

Molecular Targets and Mechanism of Action



CC-401 hydrochloride exerts its biological effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphotransferase activity.

c-Jun N-terminal Kinase (JNK) Inhibition

CC-401 is a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The JNK pathway is activated in response to various cellular stresses and plays a crucial role in apoptosis, inflammation, and cellular proliferation.[4]

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B) Inhibition

More recent studies have identified DYRK1A and DYRK1B as significant targets of CC-401.[5] These kinases are involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and β -cell proliferation.[5] The inhibition of DYRK1A/B by CC-401 has been shown to promote β -cell replication, suggesting a potential therapeutic application in diabetes.[5]

Quantitative Data on Inhibitory Activity

The potency of **CC-401 hydrochloride** against its primary targets has been quantified in various in vitro assays.



Target	Assay Type	Potency (Ki)	Potency (IC50)	References
JNK (pan)	Kinase Assay	25 to 50 nM	25-50 nM	[3][6][7]
DYRK1A	Kinase Assay	Not Reported	370 nM	
DYRK1B	Kinase Assay	Not Reported	80 nM	
р38α МАРК	Kinase Assay	>40-fold selective over JNK	Not Reported	[3][8]
MAPKAPK2	Kinase Assay	Not Reported	Not Reported	[8]
Other Kinases	Kinase Assay	>40-fold selective over JNK	Not Reported	[3]

Key Preclinical Findings and Experimental Protocols

CC-401 has been evaluated in various preclinical models, demonstrating its potential in oncology and regenerative medicine.

Oncology

In oncology, CC-401 has been shown to sensitize colon cancer cells to DNA-damaging agents, particularly under hypoxic conditions.[9]

- Cell Lines: HT29, SW620, and HCT116 human colon cancer cell lines.[9]
- Methodology: Cells were treated with CC-401 in combination with chemotherapeutic agents such as oxaliplatin, SN-38, and 5-FU under both normoxic and hypoxic conditions. The effects on cell viability and DNA damage were assessed.[9]
- Key Findings: CC-401 demonstrated synergistic effects with chemotherapy in HT29 and SW620 cells, leading to increased DNA damage.[6][9]
- Animal Model: Mice bearing HT29-derived tumor xenografts.[9]



- Methodology: Mice were treated with CC-401 alone or in combination with bevacizumab and/or oxaliplatin. Tumor growth was monitored over time.[9]
- Key Findings: The combination of CC-401 with bevacizumab and oxaliplatin resulted in a greater delay in tumor growth compared to the treatments alone.

Beta-Cell Replication

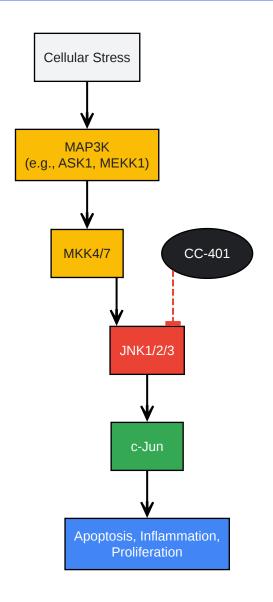
CC-401 has been identified as an inducer of β -cell replication, a potentially significant finding for the treatment of diabetes.[5]

- Cell Source: Purified rat β-cells and human islets.[5]
- Methodology: Islets were treated with CC-401, and β-cell replication was assessed by measuring BrdU incorporation.[5]
- Key Findings: CC-401 treatment significantly increased β -cell replication in both rat and human islets.[5] The half-maximal effective concentration (EC50) for inducing rat β -cell replication was 5.2 \pm 0.8 μ M.[5]
- Animal Model: Rats.
- Methodology: Rats were administered 25 mg/kg/day of CC-401 intraperitoneally for 7 days.
 Pancreatic sections were analyzed for β-cell replication.[5]
- Key Findings: CC-401 treatment led to a significant increase in β -cell replication in treated rats compared to vehicle-treated animals (8.1% ± 3% vs 4.3% ± 0.5%).[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by CC-401 and a general workflow for its evaluation.

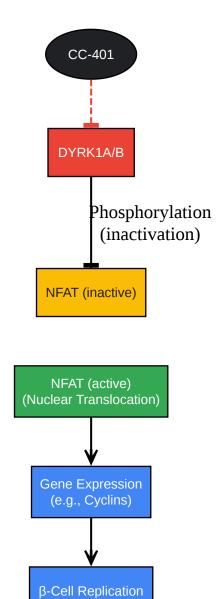




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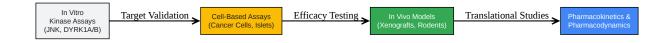
Figure 1. Simplified JNK Signaling Pathway and the inhibitory action of CC-401.





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Figure 2. Proposed mechanism of CC-401-induced β-cell replication via DYRK1A/B inhibition.



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Figure 3. General experimental workflow for the preclinical evaluation of CC-401.



Clinical Development and Future Directions

A Phase 1 clinical trial (NCT00126893) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of CC-401 in subjects with high-risk myeloid leukemia.[10][11] However, this trial was terminated.[12][13] The reasons for the termination have not been publicly disclosed.

Despite the halt in its clinical development for leukemia, the discovery of CC-401's potent activity on DYRK1A/B opens new avenues for research, particularly in the context of diabetes and other conditions where β-cell regeneration is desirable. Further investigation into the selectivity profile of CC-401 and its derivatives, along with a deeper understanding of the downstream effects of dual JNK and DYRK1A/B inhibition, will be crucial for realizing its full therapeutic potential. The development of more selective DYRK1A/B inhibitors, inspired by the structure of CC-401, could also be a promising strategy for future drug discovery efforts.

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